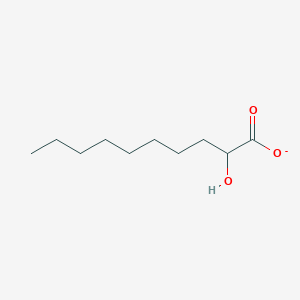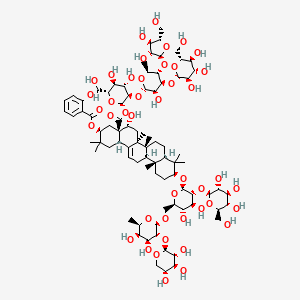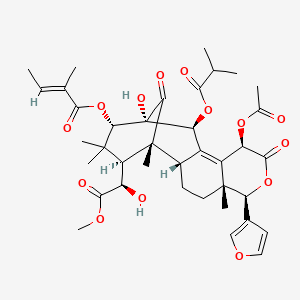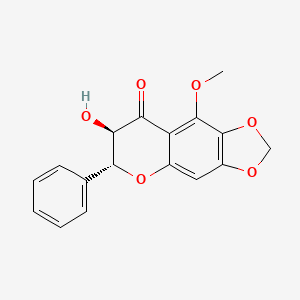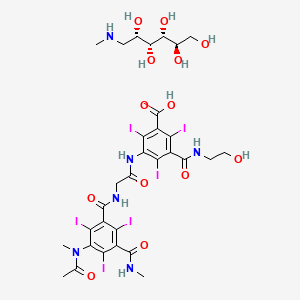
Ioxaglate meglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ioxaglate meglumine is a contrast agent used in diagnostic imaging procedures. It is an ionic tri-iodinated benzoate compound that enhances the visibility of internal structures in radiographic imaging by blocking X-rays. This compound is commonly used in angiography, arteriography, arthrography, cholangiography, urography, and computed tomography .
Preparation Methods
Ioxaglate meglumine is prepared by dissolving ioxaglic acid in water for injection, with the aid of meglumine and sodium hydroxide. The solution is then sterilized to ensure it is safe for intravascular use. The final product contains not less than 95.0 percent and not more than 105.0 percent of the labeled amounts of this compound and iodine .
Chemical Reactions Analysis
Ioxaglate meglumine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the iodine atoms in the compound, affecting its contrast properties.
Substitution: Substitution reactions can occur, where iodine atoms are replaced by other halogens or functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ioxaglate meglumine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of iodinated contrast agents in various chemical environments.
Biology: Researchers use it to investigate the effects of contrast agents on biological tissues and cells.
Medicine: It is widely used in diagnostic imaging to enhance the visibility of blood vessels, organs, and other structures.
Industry: The compound is used in the development and testing of new imaging technologies and contrast agents
Mechanism of Action
Ioxaglate meglumine works by blocking X-rays due to the presence of iodine atoms in its structure. When injected into the body, it binds to tissues and enhances the contrast of X-ray images. This allows for better visualization of internal structures during diagnostic imaging procedures. The compound achieves water solubility through ionization, making it an effective contrast agent with low osmolality .
Comparison with Similar Compounds
Ioxaglate meglumine is unique compared to other iodinated contrast agents due to its low osmolality and reduced side effects. Similar compounds include:
Iodixanol: Another low-osmolality contrast agent with similar applications.
Iohexol: A non-ionic contrast agent used in various imaging procedures.
Iopamidol: Known for its low osmolality and high safety profile.
Ioversol: Used in a wide range of diagnostic imaging applications
Properties
CAS No. |
59018-13-2 |
|---|---|
Molecular Formula |
C31H38I6N6O13 |
Molecular Weight |
1464.1 g/mol |
IUPAC Name |
3-[[2-[[3-[acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoyl]amino]acetyl]amino]-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C24H21I6N5O8.C7H17NO5/c1-7(37)35(3)20-17(29)10(21(39)31-2)13(25)11(18(20)30)23(41)33-6-8(38)34-19-15(27)9(22(40)32-4-5-36)14(26)12(16(19)28)24(42)43;1-8-2-4(10)6(12)7(13)5(11)3-9/h36H,4-6H2,1-3H3,(H,31,39)(H,32,40)(H,33,41)(H,34,38)(H,42,43);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
InChI Key |
HUHDYASLFWQVOL-WZTVWXICSA-N |
SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Isomeric SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)NCC(=O)NC2=C(C(=C(C(=C2I)C(=O)O)I)C(=O)NCCO)I)I)C(=O)NC)I.CNCC(C(C(C(CO)O)O)O)O |
Key on ui other cas no. |
59018-13-2 |
Synonyms |
Hexabrix Ioxaglate Ioxaglate Meglumine Ioxaglate Sodium Ioxaglate, Methylglucamine Ioxaglic Acid Ioxaglic Acid Monosodium Salt Ioxaglic Acid, Calcium Salt (2:1) Meglumine, Ioxaglate Methylglucamine Ioxaglate P-286 (Contrast Media) P286 (Contrast Media) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


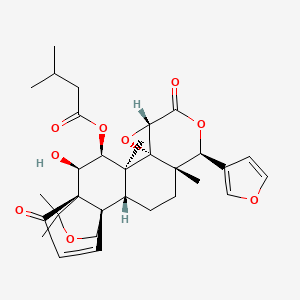

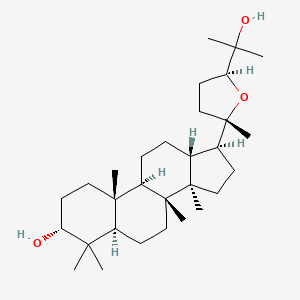
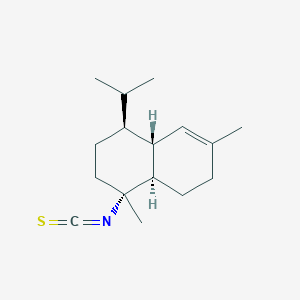
![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)
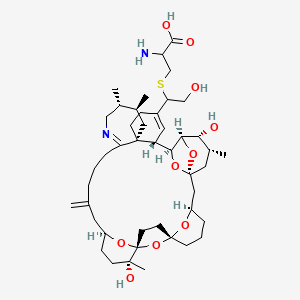
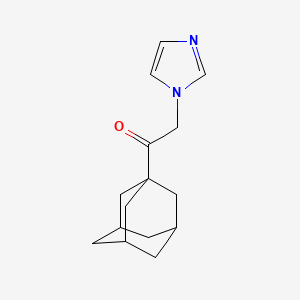
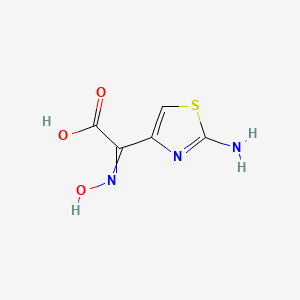
![(6aR,10aR)-9-(iodomethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B1261854.png)
